molecular formula C18H14ClN5O2 B264916 N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

Número de catálogo B264916
Peso molecular: 367.8 g/mol
Clave InChI: BGKKFDOKOVTUHC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide, also known as CPI-613, is a novel anticancer agent that has recently gained attention in the scientific community. CPI-613 has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of various types of cancer.

Mecanismo De Acción

N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide targets the mitochondrial tricarboxylic acid cycle, which is essential for the production of energy in cancer cells. By inhibiting this cycle, N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide disrupts the energy metabolism of cancer cells, leading to apoptosis. Additionally, N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide has been shown to increase the production of reactive oxygen species, which further contributes to the induction of apoptosis.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. This selectivity is thought to be due to the increased reliance of cancer cells on the mitochondrial tricarboxylic acid cycle for energy production. N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide has also been shown to inhibit the growth and proliferation of cancer cells, as well as induce cell cycle arrest.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide in lab experiments is its selectivity for cancer cells, which allows for the study of its effects on cancer cells without affecting normal cells. Additionally, N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide has been shown to enhance the efficacy of other anticancer agents, which could potentially lead to the development of combination therapies. However, one limitation of using N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide in lab experiments is its complex mechanism of action, which may require specialized techniques and equipment for its study.

Direcciones Futuras

There are several potential future directions for the study of N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide. One direction is the investigation of its efficacy in clinical trials for the treatment of various types of cancer. Another direction is the development of combination therapies with other anticancer agents to enhance its efficacy. Additionally, the study of N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide in combination with immunotherapy could also be a promising future direction. Finally, the development of N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide analogs with improved pharmacokinetic properties could also be an area of future research.

Métodos De Síntesis

The synthesis of N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide involves a multi-step process that includes the condensation of 2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazole and chloroacetyl chloride, followed by the reaction with 3-chloroaniline. The final product is obtained through purification and crystallization.

Aplicaciones Científicas De Investigación

N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide has been extensively studied in preclinical models, including cell lines and animal models, for its anticancer activity. It has been shown to induce apoptosis in cancer cells by inhibiting the mitochondrial tricarboxylic acid cycle and disrupting the energy metabolism of cancer cells. N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide has also been shown to enhance the efficacy of other anticancer agents, such as gemcitabine and cisplatin.

Propiedades

Nombre del producto

N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

Fórmula molecular

C18H14ClN5O2

Peso molecular

367.8 g/mol

Nombre IUPAC

N-(3-chlorophenyl)-2-(5-oxo-2-phenyl-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

InChI

InChI=1S/C18H14ClN5O2/c19-12-7-4-8-13(9-12)20-15(25)10-14-17(26)22-18-21-16(23-24(14)18)11-5-2-1-3-6-11/h1-9,14H,10H2,(H,20,25)(H,21,22,23,26)

Clave InChI

BGKKFDOKOVTUHC-UHFFFAOYSA-N

SMILES isomérico

C1=CC=C(C=C1)C2=NC3=NC(=O)C(N3N2)CC(=O)NC4=CC(=CC=C4)Cl

SMILES

C1=CC=C(C=C1)C2=NC3=NC(=O)C(N3N2)CC(=O)NC4=CC(=CC=C4)Cl

SMILES canónico

C1=CC=C(C=C1)C2=NC3=NC(=O)C(N3N2)CC(=O)NC4=CC(=CC=C4)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.